3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile
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Overview
Description
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H2BrF6NO It is characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(trifluoromethoxy)aniline: Similar structure but with an amino group instead of a nitrile group.
3-Bromo-4-(trifluoromethoxy)phenyl)(methyl)sulfane: Contains a methylsulfane group instead of a nitrile group.
Uniqueness
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C9H2BrF6NO |
---|---|
Molecular Weight |
334.01 g/mol |
IUPAC Name |
3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H2BrF6NO/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-2H |
InChI Key |
XECXEDJAAXBSJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)C#N |
Origin of Product |
United States |
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